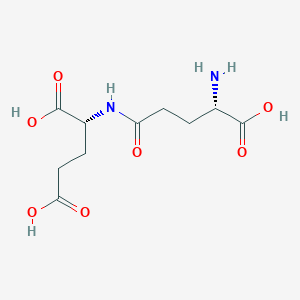

Gamma-Glu-D-Glu

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H16N2O7 |

|---|---|

分子量 |

276.24 g/mol |

IUPAC名 |

(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6+/m0/s1 |

InChIキー |

OWQDWQKWSLFFFR-NTSWFWBYSA-N |

異性体SMILES |

C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

正規SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |

配列 |

XE |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic Role of γ-D-Glutamyl-D-Glutamate in Bacterial Cell Wall Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide delves into the intricate role of D-glutamate and its derivatives, specifically focusing on the potential formation and incorporation of a γ-D-glutamyl-D-glutamate moiety in bacterial cell wall peptidoglycan. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis and the discovery of novel antimicrobial agents.

Executive Summary

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan (PG), is paramount for bacterial survival, making its biosynthetic pathways a prime target for antibiotics. D-glutamate is a cornerstone of the peptide stem of peptidoglycan, universally incorporated at the second position. While the canonical synthesis involves a single D-glutamate residue, evidence for modifications and the incorporation of non-canonical D-amino acids has expanded our understanding of peptidoglycan's structural diversity and plasticity. This guide provides a comprehensive overview of the established role of D-glutamate, explores the hypothetical pathways for the formation of a γ-D-glutamyl-D-glutamate linkage as a novel modification, and details the experimental methodologies required to investigate these processes.

The Canonical Pathway of D-Glutamate Incorporation

The synthesis of the peptidoglycan precursor, Lipid II, is a highly conserved process initiated in the cytoplasm. The peptide stem is assembled sequentially on the UDP-N-acetylmuramic acid (UDP-MurNAc) sugar moiety.

2.1 Synthesis of D-Glutamate: The essential D-glutamate precursor is generated from L-glutamate by the action of glutamate racemase (MurI), a cofactor-independent enzyme.[1][2] This enzyme is critical for providing the necessary stereoisomer for peptidoglycan synthesis.[1][2]

2.2 Incorporation into the Peptide Stem: The enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) catalyzes the ATP-dependent addition of D-glutamate to the UDP-MurNAc-L-alanine intermediate.[3][4] This reaction forms a γ-peptide bond between the D-glutamate and the L-alanine. MurD exhibits high specificity for D-glutamate, making it a key enzyme in the pathway and an attractive target for inhibitor development.[4]

2.3 Common Modifications: Amidation of D-Glutamate: In many bacteria, particularly Gram-positive species, the α-carboxyl group of the D-glutamate residue in the peptide stem is amidated to form D-isoglutamine.[5][6][7] This modification is catalyzed by the MurT-GatD complex and is crucial for efficient cross-linking by penicillin-binding proteins (PBPs) in some species.[8][9]

A diagram of the canonical peptidoglycan precursor synthesis pathway is presented below.

The Hypothetical Role of γ-D-Glutamyl-D-Glutamate: A Non-Canonical Modification

While direct evidence for a naturally occurring γ-D-glutamyl-D-glutamate dipeptide as a standard component of the peptidoglycan stem is currently scarce in the literature, its existence as a non-canonical modification is plausible. Such a modification could arise from the activity of enzymes capable of forming γ-glutamyl linkages.

3.1 Potential Biosynthetic Pathway via γ-Glutamyltranspeptidase (GGT):

Bacterial γ-glutamyltranspeptidases (GGTs) are enzymes known to catalyze the transfer of a γ-glutamyl moiety from a donor molecule (e.g., glutathione, L-glutamine, or D-glutamine) to an acceptor, which can be an amino acid or a peptide.[6][10][11][12] It is conceivable that a GGT could transfer a γ-glutamyl group to the α-amino group of the D-glutamate residue already incorporated into the peptidoglycan precursor or the mature peptidoglycan network. This would result in a γ-D-glutamyl-D-glutamate linkage.

The proposed pathway for this modification is illustrated below.

3.2 Potential Role of L,D-Transpeptidases (LDTs):

L,D-Transpeptidases are known to be involved in the formation of 3-3 crosslinks in peptidoglycan and can incorporate non-canonical D-amino acids into the cell wall.[13] While their primary described function is cross-linking, the substrate promiscuity of some LDTs could potentially allow for the addition of a second D-glutamate residue, although this is highly speculative and would require experimental validation.

Quantitative Data

Precise quantitative data for the synthesis of γ-D-Glu-D-Glu in peptidoglycan is not available due to the hypothetical nature of this modification. However, kinetic parameters for the enzymes involved in the canonical pathway and related reactions provide a baseline for future comparative studies.

Table 1: Kinetic Parameters of Key Enzymes in D-Glutamate Metabolism

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| Glutamate Racemase (RacE1) | Bacillus anthracis | L-Glutamate | 1.1 ± 0.1 mM | 10.1 ± 0.3 s-1 | [14] |

| Glutamate Racemase (RacE1) | Bacillus anthracis | D-Glutamate | 0.45 ± 0.05 mM | 4.4 ± 0.1 s-1 | [14] |

| MurD Ligase | Escherichia coli | UMA | - | - | [5] |

| MurD Ligase | Escherichia coli | D-Glutamate | - | - | [5] |

| γ-Glutamyltranspeptidase | Escherichia coli | γ-glutamyl-p-nitroanilide | 4.0 x 10-4 M | - | [11] |

| γ-Glutamyltranspeptidase | Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | 16.7 ± 1.8 mM (pH 9.0) | - | [15] |

Note: Comprehensive kinetic data for MurD ligase is often presented in the context of specific inhibitors and assay conditions, making a direct comparative table challenging.

Experimental Protocols

Investigating the presence and synthesis of γ-D-Glu-D-Glu in peptidoglycan requires a combination of biochemical and analytical techniques.

5.1 Peptidoglycan Isolation and Analysis:

A generalized workflow for the analysis of peptidoglycan composition is outlined below. This procedure allows for the identification and quantification of muropeptide species, including potential novel modifications.

5.1.1 Protocol for Peptidoglycan Isolation and Digestion:

-

Cell Culture and Harvest: Grow bacterial cultures to the desired optical density and harvest by centrifugation.

-

Cell Lysis: Resuspend cell pellets in a suitable buffer and lyse cells by boiling in SDS (Sodium Dodecyl Sulfate) to remove cellular contents and membranes.

-

Sacculi Purification: Wash the insoluble peptidoglycan sacculi extensively with water to remove SDS.

-

Enzymatic Treatment: Treat the purified sacculi with proteases (e.g., pronase) to remove any remaining proteins. For Gram-positive bacteria, additional treatments may be necessary to remove teichoic acids (e.g., hydrofluoric acid).

-

Muramidase Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan backbone and generate soluble muropeptides.[16]

-

Reduction and pH Adjustment: Reduce the muramidase-digested products with sodium borohydride and adjust the pH to 4-5.

5.1.2 UPLC-MS/MS Analysis:

-

Chromatography: Separate the resulting muropeptides using Ultra-Performance Liquid Chromatography (UPLC) with a C18 reverse-phase column.

-

Mass Spectrometry: Analyze the eluted muropeptides using high-resolution mass spectrometry (MS) to determine their mass-to-charge ratio.

-

Tandem MS (MS/MS): Fragment selected muropeptide ions to obtain structural information for identification, including the sequence and any modifications of the peptide stem.[16]

5.2 Enzyme Assays:

5.2.1 Glutamate Racemase Activity Assay:

-

Principle: The conversion of L-glutamate to D-glutamate can be monitored using a coupled enzyme assay. The production of L-glutamate from D-glutamate is coupled to the L-glutamate dehydrogenase reaction, which results in the reduction of NAD+ to NADH, detectable spectrophotometrically at 340 nm.[17]

-

Reaction Mixture: D-glutamate (substrate), NAD+, L-glutamate dehydrogenase, and the glutamate racemase sample.

-

Procedure: Monitor the increase in absorbance at 340 nm over time.

5.2.2 γ-Glutamyltranspeptidase (GGT) Activity Assay:

-

Principle: A colorimetric assay using a chromogenic substrate such as L-γ-glutamyl-p-nitroanilide. GGT cleaves the γ-glutamyl bond, releasing p-nitroanilide, which can be measured at 418 nm.[18][19]

-

Reaction Mixture: GGT assay buffer, L-γ-glutamyl-p-nitroanilide, and the GGT-containing sample.

-

Procedure: Measure the increase in absorbance at 418 nm over time. To test for the formation of γ-Glu-D-Glu, D-glutamate would be included as an acceptor, and product formation would be analyzed by HPLC-MS.

Implications for Drug Development

The biosynthesis and modification of peptidoglycan remain a fertile ground for the discovery of new antibacterial targets.

-

Targeting Canonical Enzymes: MurD ligase and glutamate racemase are validated targets for the development of novel antibiotics.[1][2]

-

Exploiting Non-Canonical Pathways: If the formation of γ-D-Glu-D-Glu is confirmed and found to be important for bacterial fitness or virulence, the enzymes responsible (e.g., specific GGTs) would represent novel targets. Inhibiting such modifications could sensitize bacteria to existing antibiotics or host immune defenses.

Conclusion

The role of D-glutamate in bacterial cell wall synthesis is central and well-established. While the canonical pathway involves the incorporation of a single D-glutamate residue, the potential for further modification, such as the formation of a γ-D-glutamyl-D-glutamate linkage, presents an exciting frontier in our understanding of peptidoglycan diversity. The methodologies outlined in this guide provide a framework for investigating these novel structures and the enzymes that may synthesize them. Further research in this area will undoubtedly uncover new aspects of bacterial cell wall biology and may reveal novel targets for the next generation of antimicrobial therapies.

References

- 1. Glr, a glutamate racemase, supplies D-glutamate to both peptidoglycan synthesis and poly-gamma-glutamate production in gamma-PGA-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan Remodeling by the Coordinated Action of Multispecific Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muropeptide Modification-Amidation of Peptidoglycan d-Glutamate Does Not Affect the Proinflammatory Activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of the Structure of Peptidoglycan Is a Strategy To Avoid Detection by Nucleotide-Binding Oligomerization Domain Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muropeptide modification-amidation of peptidoglycan D-glutamate does not affect the proinflammatory activity of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro reconstitution of peptidoglycan assembly from the Gram-positive pathogen Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. content.abcam.com [content.abcam.com]

The Natural Occurrence of Gamma-D-Glutamyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-D-glutamyl (γ-D-Glu) compounds represent a unique class of biomolecules characterized by a peptide bond formed involving the γ-carboxyl group of D-glutamic acid. Once considered rare or exclusively part of bacterial cell walls, it is now evident that these compounds are more widespread and possess significant physiological roles across different biological kingdoms. This technical guide provides a comprehensive overview of the natural occurrence of γ-D-Glu compounds, their biosynthesis, and their functional significance. We delve into the quantitative distribution of these molecules in various organisms and provide detailed experimental protocols for their detection, quantification, and characterization. Furthermore, key metabolic and signaling pathways are illustrated to provide a deeper understanding of the intricate roles of γ-D-Glu compounds in biology.

Introduction

For decades, the central dogma of molecular biology emphasized the exclusive use of L-amino acids in protein synthesis. D-amino acids were largely considered "unnatural" isomers or mere components of bacterial structures. However, accumulating evidence has revealed the significant presence and functional importance of D-amino acids, including D-glutamate, in a variety of physiological processes in both prokaryotes and eukaryotes.[1][2]

Gamma-D-glutamyl compounds are a specific subset of molecules containing D-glutamate linked to another amino acid or peptide via its side-chain carboxyl group (the γ-carboxyl group). This unconventional peptide linkage confers resistance to many standard proteases, suggesting specialized metabolic pathways and functions. The most well-known examples include the poly-γ-glutamate (PGA) capsule of various bacteria and the γ-D-glutamyl-meso-diaminopimelate linkages within the peptidoglycan of Gram-negative bacteria.[3][4]

This guide aims to consolidate the current knowledge on the natural occurrence of these fascinating compounds, providing researchers and drug development professionals with a detailed resource covering their biochemistry, analysis, and biological significance.

Natural Occurrence of Gamma-D-Glutamyl Compounds

The presence of γ-D-Glu compounds is most prominent in the bacterial kingdom, where they are key structural components. However, evidence for the existence of D-glutamate and related compounds is also emerging in higher organisms.

In Bacteria

Certain bacterial species, notably members of the Bacillus genus, produce an extracellular polymer called poly-γ-glutamate (PGA).[3][5] This polymer is composed of repeating units of glutamic acid linked via γ-glutamyl bonds. The stereochemistry of the glutamate residues can vary, with some species producing a homopolymer of D-glutamate (γ-D-PGA), others a homopolymer of L-glutamate (γ-L-PGA), and many producing a copolymer with varying ratios of D- and L-glutamate.[6][7] For instance, the capsule of Bacillus anthracis, a key virulence factor, is primarily composed of γ-D-PGA.[5][7]

The production of γ-PGA can be substantial, with some engineered strains of Bacillus subtilis capable of producing high concentrations under optimized fermentation conditions.[8][9]

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and shape. In many Gram-negative bacteria, the peptide stem of the peptidoglycan contains a γ-D-glutamyl linkage to meso-diaminopimelic acid (m-DAP).[4][10] This specific linkage is crucial for the cross-linking of the peptidoglycan mesh. The overall peptidoglycan concentration in bacteria can range from approximately 1.6% to 14% of the dry cell weight.[11][12]

In Eukaryotes

The presence of free D-glutamate has been reported in various mammalian tissues, although at much lower concentrations than its L-enantiomer.[13] Interestingly, one study on perfused mouse brain tissue found no detectable levels of free D-glutamic acid, suggesting highly efficient and unidirectional metabolic pathways.[14] While the direct evidence for naturally occurring γ-D-glutamyl dipeptides or other conjugates in mammals is still limited, the enzymatic machinery capable of forming γ-glutamyl bonds, such as γ-glutamyl transpeptidase (GGT), is widespread.[11]

Quantitative Data on Gamma-D-Glutamyl Compounds

The concentration of γ-D-Glu compounds varies significantly depending on the organism, tissue, and environmental conditions.

| Compound | Organism/Tissue | Concentration/Amount | Reference(s) |

| Poly-γ-glutamic acid (γ-PGA) | Bacillus subtilis ATCC 6051 (Control) | 3.3 ± 0.99 g/L | [8] |

| Poly-γ-glutamic acid (γ-PGA) | Bacillus subtilis ATCC 6051 (Electrofermentation) | 9.13 ± 1.4 g/L | [8] |

| Poly-γ-glutamic acid (γ-PGA) | Engineered Bacillus subtilis (Control) | 15.4 ± 1.5 g/L | [8] |

| Poly-γ-glutamic acid (γ-PGA) | Engineered Bacillus subtilis (Electrofermentation) | 23.1 ± 1.6 g/L | [8] |

| Peptidoglycan | Escherichia coli K12 MG1655 | 1.6% w/w of dry cell weight | [12] |

| Peptidoglycan | Bacteroides thetaiotaomicron DSM 2079 | 3.6% w/w of dry cell weight | [12] |

| Peptidoglycan | Streptococcus salivarius ssp. thermophilus | 14% w/w of dry cell weight | [12] |

| Free D-Glutamic Acid | Perfused Mouse Brain Tissue | Not detectable | [14] |

| Free D-Glutamate | Rat Liver (Male) | ~15 nmol/g tissue | [13] |

| Free D-Glutamate | Rat Kidney (Male) | ~10 nmol/g tissue | [13] |

| Free D-Glutamate | Rat Brain (Male) | ~5 nmol/g tissue | [13] |

Table 1: Quantitative Occurrence of Gamma-D-Glutamyl Compounds and Related Molecules.

Biosynthesis and Signaling Pathways

The formation and degradation of γ-D-Glu compounds are governed by specific enzymatic pathways.

Biosynthesis of D-Glutamate

The precursor for all γ-D-Glu compounds is D-glutamic acid. In bacteria, D-glutamate is primarily synthesized from L-glutamate by the enzyme glutamate racemase .[1][15] This enzyme catalyzes the stereochemical inversion of the α-carbon of glutamate.

Figure 1: Biosynthesis of D-Glutamate by Glutamate Racemase.

The Gamma-Glutamyl Cycle and Transpeptidation

In many organisms, the metabolism of γ-glutamyl compounds is linked to the γ-glutamyl cycle . A key enzyme in this cycle is γ-glutamyl transpeptidase (GGT) . GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule (like glutathione) to an acceptor, which can be an amino acid, a peptide, or water.[11][12] While typically studied with L-amino acid substrates, bacterial GGT has been shown to utilize D-glutamine as a γ-glutamyl donor for the synthesis of γ-D-glutamyl compounds.[16]

Figure 2: Role of GGT in the synthesis of γ-D-glutamyl compounds.

Experimental Protocols

Extraction and Quantification of Peptidoglycan Components

This protocol outlines the general steps for the extraction, hydrolysis, and analysis of peptidoglycan components from bacteria, which can be adapted to quantify γ-D-glutamyl-meso-diaminopimelate.

Workflow:

Figure 3: Workflow for Peptidoglycan Component Analysis.

Detailed Methodology:

-

Cell Culture and Harvesting: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation.

-

Cell Lysis and Peptidoglycan Isolation: Resuspend the cell pellet and lyse the cells, typically by boiling in a solution of sodium dodecyl sulfate (SDS) to remove membranes and most proteins.

-

Enzymatic Purification: Treat the crude peptidoglycan sacculi with enzymes such as α-amylase and pronase to remove contaminating polysaccharides and proteins.[11]

-

Washing: Thoroughly wash the purified peptidoglycan with water to remove residual SDS and digested products.

-

Acid Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids and amino sugars. A common method is to use 6 M HCl at 100°C for 4 hours.[8]

-

Sample Preparation for LC-MS/MS: Remove the acid by vacuum centrifugal evaporation. Reconstitute the dried hydrolysate in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the hydrolyzed components using Hydrophilic Interaction Liquid Chromatography (HILIC). Detect and quantify the specific amino acids (including D-glutamate and meso-diaminopimelic acid) and amino sugars using tandem mass spectrometry.[12][17]

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This colorimetric assay is a standard method for measuring GGT activity.

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (G pNA), to an acceptor like glycylglycine. This reaction releases p-nitroaniline, which is a yellow-colored compound that can be measured spectrophotometrically at 405-418 nm.[18][19]

Reagents:

-

Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)

-

Substrate solution (L-γ-glutamyl-p-nitroanilide)

-

Sample containing GGT (e.g., tissue homogenate, cell lysate, purified enzyme)

-

Stop solution (optional, e.g., acetic acid)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the sample.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 405-418 nm over time using a microplate reader or spectrophotometer.

-

The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample. The activity is typically expressed in units/L or units/mg of protein.

HPLC-MS/MS Analysis of Gamma-D-Glutamyl Dipeptides

This method provides a highly sensitive and specific approach for the quantification of various γ-D-glutamyl dipeptides.

Sample Preparation:

-

Extraction: Extract the dipeptides from the biological matrix (e.g., bacterial culture supernatant, tissue homogenate) using a suitable solvent, often containing a protein precipitating agent like acetonitrile or methanol.

-

Derivatization (Optional): To improve chromatographic separation and detection sensitivity, derivatization of the amino groups can be performed.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard corresponding to the analyte of interest for accurate quantification.

LC-MS/MS Parameters (Example):

-

LC Column: A HILIC column is often suitable for retaining these polar compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each γ-D-glutamyl dipeptide.

Conclusion

The field of D-amino acid biology is rapidly expanding, and γ-D-glutamyl compounds are emerging as key players with diverse functions. From their fundamental structural roles in the bacterial cell wall to their potential involvement in signaling in higher organisms, these molecules present exciting avenues for research. The development of robust analytical techniques is crucial for accurately quantifying their presence and elucidating their metabolic pathways. This technical guide provides a foundational resource for researchers embarking on the study of these unique and important biomolecules, with the potential to inform the development of novel therapeutics and a deeper understanding of fundamental biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of MpaA, an Amidase in Escherichia coli That Hydrolyzes the γ-d-Glutamyl-meso-Diaminopimelate Bond in Murein Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

- 11. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 15. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

The Dipeptide γ-D-Glu-D-Glu: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Gamma-D-glutamyl-D-glutamic acid (γ-D-Glu-D-Glu). Historically rooted in the study of bacterial cell walls, this molecule stands at the intersection of microbiology, immunology, and neuroscience. This document details the discovery and historical context of γ-D-glutamyl peptides, outlines detailed protocols for their chemical and enzymatic synthesis, and presents available quantitative data on their biological activity. Furthermore, it elucidates the key signaling pathways potentially modulated by this dipeptide, particularly in the context of innate immunity. This guide is intended to be a foundational resource for researchers exploring the therapeutic and diagnostic potential of D-amino acid-containing peptides.

Introduction and Historical Context

The discovery of D-amino acids in biological systems challenged the long-held dogma that life is exclusively built from L-amino acids. As early as the 1930s, peptidyl poly-D-glutamic acid was identified as a major component of the capsule of Bacillus anthracis, the causative agent of anthrax.[1] This polymer, composed of D-glutamic acid units linked via gamma-glutamyl bonds, plays a crucial role in the bacterium's virulence by protecting it from the host's immune system.[1]

Subsequent research revealed that the γ-D-glutamyl linkage is a fundamental and widespread feature of bacterial peptidoglycan, the essential structural component of the bacterial cell wall.[2][3] In most Gram-negative bacteria, the peptide stem attached to the N-acetylmuramic acid of the glycan backbone begins with the sequence L-Ala-γ-D-Glu-.[2] The specific dipeptide, γ-D-Glu-D-Glu, represents a repeating unit within the larger poly-γ-D-glutamate (PGA) polymer.[4] Immunochemical studies in the 1960s spurred the chemical synthesis of various glutamic acid dipeptides and tripeptides, including stereoisomers, to probe the structure and antigenicity of the B. anthracis capsule.[5] These early investigations laid the groundwork for understanding the unique biochemical properties and biological importance of the gamma-glutamyl linkage involving D-amino acids.

Synthesis and Characterization

The synthesis of γ-D-Glu-D-Glu can be achieved through both enzymatic and chemical methods. Each approach offers distinct advantages in terms of stereospecificity, yield, and scalability.

Enzymatic Synthesis

The most efficient and stereospecific method for synthesizing γ-D-glutamyl compounds is through the transpeptidation reaction catalyzed by γ-glutamyltranspeptidase (GGT; EC 2.3.2.2).[1] Bacterial GGTs are particularly useful due to their broad substrate specificity.

This protocol is adapted from the method developed for synthesizing various γ-D-glutamyl compounds using bacterial GGT.[1][6]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer of 100 mM carbonate buffer, pH 10.0.

-

Dissolve the γ-glutamyl donor, D-glutamine, to a final concentration of 200 mM.

-

Dissolve the γ-glutamyl acceptor, D-glutamic acid, to a final concentration of 200 mM.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding purified bacterial γ-glutamyltranspeptidase (e.g., from E. coli or B. subtilis) to a final concentration of 0.2-0.5 U/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation for 3 to 24 hours. The reaction progress can be monitored by HPLC.

-

-

Purification:

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by acidification.

-

Apply the reaction mixture to a Dowex 50W X 8 (Ca²⁺ form) ion-exchange column.[6]

-

Elute the product with deionized water.

-

Collect fractions and analyze by HPLC to identify those containing γ-D-Glu-D-Glu.

-

Pool the relevant fractions and lyophilize to obtain the purified dipeptide.

-

-

Characterization:

-

Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Chemical Synthesis

Chemical synthesis provides an alternative route, particularly for creating analogues. A common strategy involves the use of protecting groups and a cyclic anhydride intermediate to ensure the formation of the γ-linkage.

This protocol is based on a general method for synthesizing γ-glutamyl derivatives.[7]

-

Preparation of N-protected Glutamic Anhydride:

-

React D-glutamic acid with a suitable N-terminal protecting group (e.g., Phthaloyl) to form N-Phthaloyl-D-glutamic acid.

-

Treat the product with acetic anhydride to form the cyclic N-Phthaloyl-D-glutamic acid anhydride.

-

-

Acylation Reaction:

-

Dissolve the N-Phthaloyl-D-glutamic acid anhydride and D-glutamic acid (with its carboxyl groups potentially protected as esters) in a suitable organic solvent like N,N-dimethylformamide (DMF).

-

Allow the acylation to proceed at room temperature.

-

-

Deprotection:

-

Remove the N-terminal protecting group (e.g., using hydrazine hydrate for the Phthaloyl group).

-

Remove any carboxyl protecting groups (e.g., by hydrolysis) to yield the final dipeptide.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography and/or preparative HPLC.

-

Characterize the product using NMR, MS, and HPLC as described in the enzymatic synthesis protocol.

-

Analytical Characterization Methods

-

HPLC: Reversed-phase HPLC is used for monitoring reaction progress and assessing purity. A C18 column with a gradient of water and acetonitrile (both containing an ion-pairing agent like TFA) is typically employed.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, particularly the presence of the γ-amide linkage, which results in distinct chemical shifts for the α- and γ-protons of the glutamyl residue compared to an α-linked peptide.[9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), especially with collision-induced dissociation (CID), can definitively distinguish between α- and γ-glutamyl linkages. The γ-linked isomers show a characteristic prominent loss of the C-terminal amino acid, resulting in a fragment ion at m/z 128, corresponding to deprotonated pyroglutamic acid.[10]

Biological Role and Signaling Pathways

While research on the specific dipeptide γ-D-Glu-D-Glu is limited, its structural similarity to known immunomodulatory molecules provides strong indications of its biological function. The primary proposed role is in the modulation of the innate immune system.

Interaction with NOD-like Receptors (NLRs)

The most well-characterized signaling pathway for related γ-D-glutamyl peptides involves the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), a class of intracellular pattern recognition receptors.

-

NOD1 Activation: NOD1 is known to recognize the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a common component of peptidoglycan from Gram-negative bacteria.[11][12] Given that γ-D-Glu-D-Glu is a structurally similar dipeptide fragment of bacterial polymers, it is a putative ligand for NOD1 or other NLRs.

-

Signaling Cascade: Upon ligand binding, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This complex then activates the transcription factor NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) to mount an immune response.[12]

Potential Interaction with Glutamate Receptors

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors.[13][14] Studies on the L-L isomer, γ-L-Glu-L-Glu, have shown that it can act as a partial agonist at NMDA receptors.[15] This raises the possibility that γ-D-Glu-D-Glu could also interact with glutamate receptors, potentially as an antagonist or a modulator, although this has yet to be experimentally confirmed. Such an interaction could have implications for neuromodulation and excitotoxicity.

Quantitative Data

Quantitative data on the specific biological activity of γ-D-Glu-D-Glu is sparse in the literature. The table below summarizes the known physical properties and provides a template for future quantitative biological characterization, drawing parallels from related compounds.

| Parameter | Value / Expected Range | Method | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₇ | - | [16] |

| Molecular Weight | 276.24 g/mol | Mass Spectrometry | [16] |

| NOD1 Receptor Binding (Kd) | Data not available | Radioligand Binding Assay | - |

| NOD1 Activation (EC₅₀) | Data not available | NF-κB Reporter Assay | - |

| NMDA Receptor Binding (IC₅₀) | Data not available | Competitive Binding Assay | - |

| GGT Synthesis (Km for D-Glu) | Data not available | Enzyme Kinetics Assay | - |

Experimental Workflows

Effective research on γ-D-Glu-D-Glu requires a systematic workflow from synthesis to biological validation.

Conclusion and Future Directions

Gamma-D-glutamyl-D-glutamic acid is a structurally simple yet biologically significant dipeptide. Its origins in the fundamental components of bacterial life, combined with its potential to interact with key receptors of the mammalian innate immune and nervous systems, make it a compelling molecule for further investigation. Future research should focus on:

-

Definitive Receptor Identification: Elucidating the specific host receptors for γ-D-Glu-D-Glu, confirming its activity at NOD1, and exploring its potential interactions with other pattern recognition receptors or glutamate receptors.

-

Quantitative Biological Characterization: Determining the binding affinities, EC₅₀/IC₅₀ values, and downstream cellular consequences of receptor activation.

-

In Vivo Studies: Assessing the immunomodulatory or neuromodulatory effects of γ-D-Glu-D-Glu in animal models of inflammatory disease or neurological disorders.

-

Biosynthetic Pathway Engineering: Leveraging the understanding of enzymes like GGT to produce novel γ-D-glutamyl peptides with enhanced therapeutic properties.

This technical guide serves as a starting point for these future endeavors, providing the historical context, methodological framework, and conceptual basis required to unlock the full potential of γ-D-Glu-D-Glu.

References

- 1. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Immunochemical studies on the poly-gamma-D-glutamyl capsule of Bacillus anthracis. II. The synthesis of eight dipeptides and four tripeptides of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Key structures of bacterial peptidoglycan and lipopolysaccharide triggering the innate immune system of higher animals: Chemical synthesis and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 13. Glutamic acid - Wikipedia [en.wikipedia.org]

- 14. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. D-gamma-glutamyl-D-glutamic acid | C10H16N2O7 | CID 453622 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of γ-D-Glutamyl-D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and analysis of γ-D-Glutamyl-D-Glutamate (γ-Glu-D-Glu), a dipeptide composed of two D-glutamic acid residues linked via the gamma-carboxyl group of one residue to the amino group of the other. This guide is intended to serve as a core technical resource for professionals in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of γ-D-Glutamyl-D-Glutamate are summarized below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological environments.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₇ | PubChem[1] |

| Molecular Weight | 276.24 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | PubChem[1] |

| Canonical SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N | PubChem[1] |

| InChI | InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 | PubChem[1] |

| InChIKey | OWQDWQKWSLFFFR-PHDIDXHHSA-N | PubChem[1] |

| XLogP3 | -4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Exact Mass | 276.09575085 Da | PubChem[1] |

| Topological Polar Surface Area | 167 Ų | PubChem[1] |

| Solubility (L-Glutamic Acid) | 8.64 g/L in water at room temperature | MP Biomedicals[2] |

| pKa (Glutamic Acid) | α-COOH: ~2.10, γ-COOH: ~4.07, α-NH₃⁺: ~9.47 | Sciencemadness |

Note on Solubility and pKa: Experimental data for γ-D-Glu-D-Glu is limited. The provided values for solubility and pKa are for the parent amino acid, L-glutamic acid, and serve as an estimation. The dipeptide is expected to be soluble in water and other polar solvents.[2]

Stability and Storage

Dipeptides like γ-Glu-D-Glu are generally more stable in aqueous solutions than their constituent free amino acids, particularly L-glutamine which is prone to degradation.[3] However, stability is influenced by pH and temperature. At acidic pH values (e.g., pH 2-3) and elevated temperatures, glutamic acid can undergo cyclization to form pyroglutamic acid.[4] For long-term storage, it is recommended to keep the compound in a solid form in a closed container, away from moisture. Solutions should be stored at low temperatures, such as -20°C, to minimize degradation.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of γ-D-Glu-D-Glu are crucial for its application in research and development.

Enzymatic Synthesis

An efficient and stereospecific method for synthesizing γ-D-glutamyl compounds utilizes bacterial γ-glutamyltranspeptidase (GGT) (EC 2.3.2.2).[5] This enzyme catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor.

Materials:

-

γ-glutamyltranspeptidase (GGT) from E. coli or other bacterial sources

-

D-Glutamine (γ-glutamyl donor)

-

D-Glutamic acid (γ-glutamyl acceptor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Cation exchange resin for purification

Protocol:

-

Reaction Setup: Dissolve D-glutamine and D-glutamic acid in the reaction buffer. The molar ratio of donor to acceptor may need to be optimized, but a starting point of 1:1.5 can be used.

-

Enzyme Addition: Add GGT to the reaction mixture to initiate the synthesis. The optimal enzyme concentration and reaction time will depend on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress over time using a suitable analytical method like HPLC.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by adding an acid to lower the pH.

-

Purification: The product, γ-D-Glu-D-Glu, can be purified from the reaction mixture using cation exchange chromatography. This method separates the dipeptide from unreacted substrates and by-products.[5] The use of D-glutamine as the donor simplifies purification by preventing the formation of L-isomer by-products.[5]

Chemical Synthesis

Chemical synthesis provides an alternative route, often involving protection and deprotection steps to ensure the specific γ-linkage. A common approach uses N-phthaloyl-L-glutamic acid anhydride as a starting material.[6]

Materials:

-

D-Glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Protocol:

-

Protection: D-Glutamic acid is reacted with phthalic anhydride to form N-phthaloyl-D-glutamic acid. This is then treated with acetic anhydride to form the cyclic N-phthaloyl-D-glutamic acid anhydride. This step protects the α-amino group and activates the carboxyl groups.[6]

-

Coupling: The N-phthaloyl-D-glutamic acid anhydride is reacted with a second molecule of D-glutamic acid (where the α-carboxyl group might be protected, e.g., as an ester) in a solvent like DMF. The amino group of the second glutamic acid molecule attacks the γ-carbonyl group of the anhydride.

-

Deprotection: The phthaloyl protecting group is removed using hydrazine hydrate.[6] Any other protecting groups are removed in subsequent steps.

-

Purification: The final product is purified, typically by crystallization or chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of γ-Glu-D-Glu.

-

Detection: Due to the lack of a strong chromophore, pre-column derivatization is often required for UV-Vis or fluorescence detection. Reagents like dansyl chloride or o-phthalaldehyde (OPA) can be used to label the primary amine.[7][8] Alternatively, mass spectrometry (LC-MS) can be employed for direct detection without derivatization, offering high sensitivity and specificity.[9]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of γ-Glu-D-Glu. The spectra can confirm the presence of the two distinct glutamyl residues and, crucially, the γ-peptide linkage, which results in a characteristic chemical shift pattern for the protons and carbons adjacent to the amide bond.[10][11][12]

Biological Context and Signaling Pathways

While much of the research on the biological activity of γ-glutamyl dipeptides has focused on the L-isomers, these molecules are known to interact with key signaling pathways in the central nervous system.[13]

Interaction with NMDA Receptors: γ-Glutamyl dipeptides, such as γ-L-glutamyl-L-glutamate, have been shown to act as partial agonists or modulators of N-methyl-D-aspartate (NMDA) receptors.[14] The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[15] It acts as a "coincidence detector," requiring both glutamate binding and postsynaptic membrane depolarization to open and allow Ca²⁺ influx.[16]

The modulation of NMDA receptors by γ-glutamyl peptides suggests a potential role in regulating neuronal excitability and synaptic strength. While the specific activity of γ-D-Glu-D-Glu on these receptors is less characterized, the structural similarity to glutamate implies a potential for interaction. The D-isomers of amino acids are known to play roles in the nervous system, and further investigation into the effects of γ-D-Glu-D-Glu on NMDA receptor signaling is warranted.

References

- 1. D-gamma-glutamyl-D-glutamic acid | C10H16N2O7 | CID 453622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0028833) [hmdb.ca]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0028833) [hmdb.ca]

- 12. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]

- 13. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-L-glutamyl-L-aspartate, interacting with NMDA receptors, affects appetitive visual discrimination tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Gamma-L-Glutamyl-D-Glutamic Acid and its Intrinsic Relationship with Poly-Gamma-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of gamma-L-glutamyl-D-glutamic acid (γ-L-Glu-D-Glu), a unique dipeptide, and its fundamental role as a constituent of the biopolymer poly-gamma-glutamic acid (PGA). This document elucidates the structural and physicochemical properties of γ-L-Glu-D-Glu, detailing its synthesis, purification, and analytical characterization. A significant focus is placed on the biosynthesis of PGA, a polymer of considerable interest in drug delivery and other biomedical applications, emphasizing the enzymatic machinery responsible for its formation from glutamic acid monomers. The metabolic context of γ-glutamyl peptides is explored through the lens of the γ-glutamyl cycle, a key pathway in glutathione metabolism. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key analytical techniques, and visual representations of metabolic and experimental workflows to provide a thorough resource for researchers in the field.

Introduction: The Significance of the Gamma-Glutamyl Bond

In the realm of peptides and proteins, the alpha-peptide bond is the canonical linkage forming the backbone of these essential biomolecules. However, nature also utilizes an alternative linkage, the gamma-glutamyl bond, which imparts unique chemical and biological properties to the resulting molecules. This bond is formed between the γ-carboxyl group of a glutamic acid residue and the amino group of an adjacent amino acid.[1] This guide focuses on a specific dipeptide, gamma-L-glutamyl-D-glutamic acid (γ-L-Glu-D-Glu), and its polymeric form, poly-gamma-glutamic acid (PGA), a biodegradable and non-toxic biopolymer with diverse applications in medicine, food, and environmental science.[2][3]

Understanding the relationship between the monomeric/dimeric units and the final polymer is crucial for harnessing their full potential. This guide will dissect this relationship, from the fundamental properties of the dipeptide to the complex biosynthesis and characterization of the polymer.

Gamma-L-Glutamyl-D-Glutamic Acid: The Core Dipeptide

Gamma-L-glutamyl-D-glutamic acid is a dipeptide composed of L-glutamic acid and D-glutamic acid linked by a peptide bond between the gamma-carboxyl group of the L-glutamic acid and the alpha-amino group of the D-glutamic acid. This specific stereoisomeric configuration is a key feature found in the heteropolymeric form of poly-gamma-glutamic acid produced by various microorganisms.

Physicochemical Properties

The physicochemical properties of γ-L-Glu-D-Glu and its related stereoisomers are summarized in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for developing analytical and purification methods.

| Property | gamma-L-glutamyl-D-glutamate | gamma-L-glutamyl-L-glutamate | gamma-D-glutamyl-D-glutamate |

| Molecular Formula | C₁₀H₁₆N₂O₇ | C₁₀H₁₆N₂O₇ | C₁₀H₁₆N₂O₇ |

| Molecular Weight | 276.24 g/mol | 276.24 g/mol | 276.24 g/mol |

| Computed XLogP3 | -4.3 | -4.3 | -2.3 |

| Hydrogen Bond Donor Count | 5 | 5 | 5 |

| Hydrogen Bond Acceptor Count | 8 | 8 | 8 |

| Rotatable Bond Count | 7 | 7 | 7 |

| Exact Mass | 276.09575085 Da | 276.09575085 Da | 276.09575085 Da |

| Topological Polar Surface Area | 167 Ų | 167 Ų | 177 Ų |

| Heavy Atom Count | 19 | 19 | 19 |

| Formal Charge | 0 | 0 | 0 |

| Complexity | 369 | 369 | 352 |

Data sourced from PubChem CID: 92865, 7018227, 70698356.[4][5]

Poly-Gamma-Glutamic Acid (PGA): The Biopolymer

Poly-gamma-glutamic acid is a naturally occurring anionic homopolyamide composed of D- and L-glutamic acid units connected by amide linkages between the α-amino and γ-carboxylic acid groups.[3] The molecular weight of PGA can vary significantly, typically ranging from 10 to 10,000 kDa, depending on the producing microbial strain and fermentation conditions.[6] PGA can exist as a homopolymer of L-glutamic acid (γ-L-PGA), a homopolymer of D-glutamic acid (γ-D-PGA), or a copolymer of both D- and L-glutamic acid (γ-DL-PGA).[7]

Microbial Biosynthesis of Poly-Gamma-Glutamic Acid

The microbial production of PGA is a complex process primarily carried out by various species of Bacillus. The biosynthesis can be broadly divided into two main pathways depending on the strain's requirement for exogenous L-glutamic acid.[2]

-

Glutamate-Dependent Pathway: These strains require the addition of L-glutamic acid to the culture medium as a primary precursor for PGA synthesis.

-

Glutamate-Independent Pathway: These strains can synthesize L-glutamic acid from common carbon sources like glucose or citric acid through the tricarboxylic acid (TCA) cycle.[2]

The key steps in the biosynthesis of γ-DL-PGA are:

-

L-Glutamic Acid Supply: Sourced either exogenously or synthesized intracellularly.

-

Racemization: The conversion of L-glutamic acid to D-glutamic acid is catalyzed by the enzyme glutamate racemase.

-

Polymerization: The PGA synthetase complex (encoded by the pgs genes) located in the cell membrane catalyzes the polymerization of L- and D-glutamic acid monomers.

-

Translocation and Release: The newly synthesized PGA chain is transported across the cell membrane and released into the extracellular environment.

Caption: Biosynthesis pathway of poly-γ-glutamic acid (PGA).

Enzymatic Degradation of Poly-Gamma-Glutamic Acid

The degradation of PGA is primarily carried out by enzymes known as γ-glutamyl hydrolases. These enzymes can be classified based on their mode of action:

-

Endo-γ-glutamyl peptidases: These enzymes cleave internal γ-glutamyl bonds within the PGA chain, leading to the formation of smaller PGA oligomers.

-

Exo-γ-glutamyl peptidases (γ-glutamyl transpeptidases - GGT): These enzymes sequentially cleave terminal γ-glutamyl residues from the PGA chain.[8]

The enzymatic degradation of PGA is a controlled process that can be harnessed to produce low-molecular-weight PGA or oligo-γ-glutamic acids, which may have distinct biological activities.[9]

The Metabolic Context: The γ-Glutamyl Cycle

Gamma-glutamyl dipeptides are key intermediates in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (γ-L-glutamyl-L-cysteinylglycine), a crucial intracellular antioxidant.[10] The enzyme γ-glutamyl transpeptidase (GGT), located on the outer surface of the cell membrane, plays a central role in this cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl dipeptide. This dipeptide is then transported into the cell where it is hydrolyzed, releasing the constituent amino acids for glutathione resynthesis or other metabolic processes.[11]

Caption: The γ-Glutamyl Cycle.

Experimental Protocols

Enzymatic Synthesis of γ-L-Glutamyl-D-Glutamic Acid

This protocol describes a general method for the enzymatic synthesis of γ-glutamyl dipeptides using γ-glutamyltranspeptidase (GGT).

Materials:

-

L-Glutamine (γ-glutamyl donor)

-

D-Glutamic acid (γ-glutamyl acceptor)

-

Bacterial γ-glutamyltranspeptidase (GGT)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Hydrochloric Acid (HCl) for reaction termination

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-glutamine and D-glutamic acid in the reaction buffer. The molar ratio of acceptor to donor can be optimized but is often higher to favor the transpeptidation reaction.

-

pH Adjustment: Adjust the pH of the reaction mixture to the optimal pH for the GGT being used (typically between 8.0 and 10.0) with NaOH.

-

Enzyme Addition: Initiate the reaction by adding GGT to a final concentration that allows for a reasonable reaction rate (e.g., 0.1 U/mL).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.

-

Reaction Termination: Terminate the reaction by inactivating the enzyme, for example, by adding HCl to lower the pH to around 2.0 or by heating the mixture.

Purification of γ-L-Glutamyl-D-Glutamic Acid by Ion-Exchange Chromatography

Principle: This method separates the dipeptide from unreacted amino acids and other components based on its charge.

Materials:

-

Crude reaction mixture from enzymatic synthesis.

-

Anion exchange resin (e.g., Dowex 1x8, acetate form).

-

Acetic acid solutions of increasing concentrations for elution (e.g., 0.1 M, 0.5 M, 1.0 M).

-

Deionized water.

Procedure:

-

Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate it with deionized water.

-

Sample Loading: Adjust the pH of the crude reaction mixture to be slightly basic (e.g., pH 8.0) and load it onto the column.

-

Washing: Wash the column with deionized water to remove unreacted, neutral, and positively charged molecules.

-

Elution: Elute the bound γ-L-Glu-D-Glu using a stepwise or linear gradient of acetic acid. Collect fractions.

-

Fraction Analysis: Analyze the collected fractions for the presence of the dipeptide using a suitable method such as HPLC or TLC.

-

Pooling and Desalting: Pool the fractions containing the purified dipeptide and remove the acetic acid by lyophilization or evaporation.

Caption: Workflow for the purification of γ-L-Glu-D-Glu.

Quantitative Analysis of γ-L-Glutamyl-D-Glutamic Acid by HPLC-MS/MS

Principle: This method provides high sensitivity and specificity for the quantification of the dipeptide in complex matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

Purified γ-L-Glu-D-Glu standard.

-

Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled γ-L-Glu-D-Glu).

-

HPLC grade water, acetonitrile, and formic acid.

-

Appropriate HPLC column (e.g., C18 reversed-phase or HILIC).

Procedure:

-

Sample Preparation: Dilute the sample in the initial mobile phase. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary. Spike the sample with the internal standard.

-

Chromatographic Separation: Inject the sample onto the HPLC column. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation of the analyte from other components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ESI mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of the standard. Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

Gamma-L-glutamyl-D-glutamic acid serves as a fundamental building block for the biopolymer poly-gamma-glutamic acid, a material of significant and growing interest in various scientific and industrial fields. The unique γ-glutamyl linkage confers distinct properties to both the dipeptide and the polymer. A thorough understanding of the synthesis, purification, and analysis of γ-L-Glu-D-Glu, as well as the biosynthetic and degradative pathways of PGA, is essential for the rational design and application of these molecules. The experimental protocols and metabolic context provided in this guide offer a robust framework for researchers to further explore the potential of these fascinating biomolecules in drug development and beyond.

References

- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial synthesis of poly-γ-glutamic acid: current progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-glutamyl-D-glutamate | C10H14N2O7-2 | CID 7018227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-gamma-glutamyl-D-glutamate(2-) | C10H14N2O7-2 | CID 70698356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based drug development is continually evolving, with a significant focus on overcoming the inherent limitations of naturally occurring L-amino acid peptides, primarily their susceptibility to proteolytic degradation. The incorporation of D-amino acids, the stereoisomers or "mirror images" of their L-counterparts, has emerged as a powerful strategy to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the core functions of D-amino acids in peptides, detailed experimental protocols for their study, and the logical frameworks for their rational design.

Core Functions and Advantages of D-Amino Acid Incorporation

The substitution of L-amino acids with D-amino acids can profoundly alter the physicochemical and biological properties of a peptide. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, D-amino acids are found in some natural products, such as the cell walls of bacteria.[1][2] Their primary advantages in therapeutic peptide design stem from their unique stereochemistry.[1]

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues.[5][6] The presence of a D-amino acid disrupts the natural conformation at the cleavage site, sterically hindering the enzyme's ability to bind and hydrolyze the peptide bond.[3] This leads to a significantly longer plasma half-life, a critical factor for maintaining therapeutic concentrations in vivo.[7][8] All-D-amino acid peptides are often completely resistant to proteases.[7]

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides

| Peptide | Modification | Matrix | Half-life (t½) | Reference |

| Polybia-CP | All L-amino acids | Trypsin/Chymotrypsin | Rapidly degraded | [4] |

| D-CP | All D-amino acids | Trypsin/Chymotrypsin | Highly stable | [4] |

| D-lys-CP | D-lysine substitution | Trypsin | Resistant | [4] |

| Pep05 | All L-amino acids | Human Plasma | < 8 hours | [9] |

| DP06 | L-Lys/L-Arg to D-Lys/D-Arg | Human Plasma | > 60% remaining at 24h | [9] |

| (L)-GLP1 | All L-amino acids | Proteinase K | < 1 hour | [10] |

| (D)-GLP1 | All D-amino acids | Proteinase K | ~80% remaining at 6h | [10] |

Modulation of Conformation and Receptor Binding

The introduction of a D-amino acid can induce significant changes in the peptide's secondary and tertiary structure.[11][12] A single L-to-D substitution can disrupt or, conversely, stabilize specific conformations like α-helices or β-turns.[12][13] This conformational alteration directly impacts how the peptide interacts with its biological target, such as a cell surface receptor.

This modulation can be leveraged to:

-

Enhance Binding Affinity: In some cases, the altered conformation may fit more precisely into the receptor's binding pocket, leading to higher affinity and potency.[14]

-

Alter Biological Activity: A D-amino acid substitution can convert an agonist peptide into an antagonist or vice versa by changing the way it engages the receptor and triggers downstream signaling.

-

Improve Specificity: The unique structure of a D-peptide can lead to more selective binding to the intended target over other receptors, potentially reducing off-target side effects.[15]

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

| Peptide System | D-Amino Acid Effect | Outcome | Reference |

| Antimicrobial Peptide | Substitution in the middle of the sequence | Disrupted α-helix, loss of activity | [16] |

| Antimicrobial Peptide | Substitution at N- and/or C-termini | Maintained α-helix and activity | [16] |

| MUC2 Epitope Peptide | Substitution in flanking regions | Preserved antibody recognition | [17] |

| GLP-1 Analog | All D-amino acid analog | Maintained receptor activation (ERK1/2) | [10] |

| Aplysia ATRP | D-amino acid epimer | Potent agonist, similar to all-L form | [18] |

Experimental Methodologies

The successful design and evaluation of D-amino acid-containing peptides rely on a suite of robust experimental techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis is required to produce peptides containing non-natural amino acids like D-isomers.[19] Solid-Phase Peptide Synthesis (SPPS) is the standard method.[19][20]

Detailed Protocol for SPPS of a D-Amino Acid-Containing Peptide:

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) in a reaction vessel. The resin is washed with a solvent like dimethylformamide (DMF) to swell it.[20]

-

First Amino Acid Coupling: The C-terminal amino acid (which can be L or D), protected with an Fmoc group on its N-terminus, is activated and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.[20] The resin is thoroughly washed.

-

Sequential Coupling: The next Fmoc-protected amino acid (either L or D) is activated (e.g., with HBTU and DIPEA) and added to the reaction vessel to couple with the free amine on the growing peptide chain.[20]

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.[20]

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which also removes side-chain protecting groups.[5][20]

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified (commonly by reverse-phase HPLC), and its identity is confirmed by mass spectrometry.

In Vitro Proteolytic Stability Assay

This assay is crucial for quantifying the enhanced stability conferred by D-amino acids.

Detailed Protocol for In Vitro Plasma Stability Assay:

-

Reagent Preparation: Prepare human or animal plasma (pooled and heparinized), a stock solution of the test peptide in a suitable solvent (e.g., DMSO), and a termination solution (e.g., acetonitrile or methanol containing an internal standard).[21][22][23]

-

Incubation: The test peptide is added to the plasma at a final concentration (e.g., 1-10 µM) and incubated at 37°C in a shaking water bath or incubator.[21][24]

-

Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for highly stable peptides).[22][23]

-

Reaction Termination: At each time point, the aliquot is immediately mixed with the cold termination solution to precipitate plasma proteins and stop all enzymatic activity.[21]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide and its metabolites, is collected for analysis.[23]

-

LC-MS/MS Analysis: The concentration of the intact parent peptide in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

-

Data Analysis: The percentage of peptide remaining at each time point is calculated relative to the 0-minute sample. The data is plotted (ln[% remaining] vs. time), and the half-life (t½) is calculated from the slope of the line (t½ = 0.693 / slope).[23]

Receptor Binding Assay

These assays determine the affinity of the peptide for its target receptor.[25] A competitive binding assay is a common format.[26]

Detailed Protocol for Competitive Radioligand Binding Assay:

-

Reagent Preparation: Prepare a buffer solution, a source of the receptor (e.g., cell membrane preparations or purified receptor), a radiolabeled ligand known to bind the receptor (e.g., ¹²⁵I-labeled peptide), and solutions of the unlabeled test peptide at various concentrations.[26][27]

-

Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the unlabeled test peptide at increasing concentrations.[28]

-

Incubation: The plate is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.[26]

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat (e.g., glass fiber pre-treated with polyethylenimine) that traps the receptor-ligand complexes but allows unbound ligand to pass through. The filters are then washed to remove any non-specifically bound radioligand.[27][28]

-

Detection: The amount of radioactivity trapped on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.[28]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test peptide. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Logical Workflow for D-Peptide Therapeutic Development

The development of a D-amino acid-containing peptide therapeutic follows a rational, multi-step process from initial design to lead optimization.

Caption: Workflow for designing and optimizing D-amino acid peptides.

Signaling Pathway: GPCR Antagonism by a D-Peptide

A common application for D-peptides is to act as stable antagonists for G-protein coupled receptors (GPCRs), blocking the signaling cascade initiated by the natural L-peptide or small molecule agonist.

Caption: Mechanism of GPCR inhibition by a D-peptide antagonist.

Conclusion

The strategic use of D-amino acids is a cornerstone of modern peptide drug design. By providing a robust defense against proteolysis, D-amino acid substitution directly addresses the primary limitation of peptide therapeutics, enhancing their stability and bioavailability.[3][8] Furthermore, the ability to fine-tune peptide conformation allows for the optimization of receptor binding and biological activity. The methodologies and workflows presented in this guide provide a framework for the rational design, synthesis, and evaluation of these promising therapeutic agents, paving the way for the development of next-generation peptide drugs with improved pharmacokinetic profiles and clinical efficacy.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. lifetein.com [lifetein.com]

- 4. academic.oup.com [academic.oup.com]

- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifetein.com [lifetein.com]

- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]

- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of Gamma-Glu-D-Glu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of the dipeptide Gamma-Glutamyl-D-Glutamate (γ-Glu-D-Glu). While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge on the metabolism of gamma-glutamyl peptides and D-amino acids to propose a likely metabolic pathway. This guide details the enzymatic processes potentially involved, outlines relevant experimental protocols for future investigation, and presents key information in a structured format for researchers in drug development and metabolic studies. The inherent resistance of D-amino acid-containing peptides to standard proteolysis suggests that γ-Glu-D-Glu may exhibit unique pharmacokinetic properties, making its metabolic investigation a subject of significant interest.

Introduction